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Compound of Interest

Compound Name: Copper Histidine

Cat. No.: B077661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Menkes disease, a rare X-linked recessive disorder, stems from mutations in the ATP7A gene,

leading to impaired copper transport and absorption. This deficiency critically impacts various

copper-dependent enzymes essential for neurological, connective tissue, and overall

development, resulting in severe neurodegeneration and typically, a fatal outcome within the

first few years of life if left untreated. Parenteral copper supplementation is the primary

therapeutic strategy to bypass the defective intestinal absorption. This guide provides a

comparative analysis of the two main copper formulations used in the treatment of Menkes

disease: copper histidine and copper chloride, based on available scientific evidence.

At a Glance: Key Differences in Efficacy
While direct head-to-head clinical trials are lacking, the existing body of research,

predominantly from clinical trials of copper histidine and case reports on copper chloride,

points to a significant difference in their therapeutic efficacy, particularly concerning

neurodevelopmental outcomes.
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Feature Copper Histidine Copper Chloride

Primary Indication Treatment of Menkes Disease

Alternative treatment for

Menkes Disease when copper

histidine is unavailable

Clinical Efficacy

Demonstrated to improve

survival and

neurodevelopmental

outcomes, especially with early

intervention.

Can normalize biochemical

markers (serum copper and

ceruloplasmin) and may

reduce seizure frequency.

Limited evidence for significant

neurodevelopmental

improvement.

Supporting Evidence
Clinical trials, observational

studies, case series.

Primarily case reports and

smaller case series.

Regulatory Status

Investigational new drug in

some regions, with ongoing

clinical trials.

Used off-label in some cases;

not the standard of care.

Quantitative Data Summary
The following tables summarize the available quantitative data for each treatment. It is crucial

to note that the data for copper histidine is derived from a structured clinical trial, whereas the

data for copper chloride is from individual case reports and is not directly comparable.

Table 1: Efficacy of Copper Histidine in Menkes Disease
(from Clinical Trial NCT00001262)[1][2]
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Outcome Measure

Early Treatment
Group
(Asymptomatic at
initiation)

Late Treatment
Group
(Symptomatic at
initiation)

Untreated
(Historical
Controls)

Median Overall

Survival
177.1 months 62.4 months 16.1 - 17.6 months

Mortality Rate at 3

years
28.6% 50% High (data varies)

Gross Motor

Development at 36

months (Median)

Significantly improved

compared to late

treatment

Significantly delayed Severely delayed

Fine Motor/Adaptive

Development at 36

months (Median)

Significantly improved

compared to late

treatment

Significantly delayed Severely delayed

Personal-Social

Development at 36

months (Median)

Significantly improved

compared to late

treatment

Significantly delayed Severely delayed

Language

Development at 36

months (Median)

Significantly improved

compared to late

treatment

Significantly delayed Severely delayed

Head Circumference

Growth

Significantly greater

growth

Less significant

growth
Impaired growth

Data is synthesized from published results of the NCT00001262 clinical trial. "Early treatment"

generally refers to initiation within the first month of life.

Table 2: Reported Outcomes of Copper Chloride in
Menkes Disease (from Case Reports)
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Patient
Case

Age at
Treatment
Initiation

Dosage and
Administrat
ion

Biochemica
l Response

Neurodevel
opmental
Outcome

Seizure
Control

Case Report

1
4 months

Intravenous

copper

chloride

Improvement

in serum

copper and

ceruloplasmin

levels.

Continued

development

al delay.

Adequate

control of

generalized

tonic-clonic

seizures.

Case Report

2
15 months

Subcutaneou

s copper

chloride

Normalization

of

biochemical

parameters.

Continued

severe

development

al delay.

Became

seizure-free.

This table is illustrative and based on individual case reports. The variability in patient

characteristics, disease severity, and treatment protocols makes direct comparison challenging.

Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of research findings.

Below are summaries of typical experimental protocols for the administration of copper
histidine and copper chloride in a clinical research setting.

Copper Histidine Administration Protocol (Based on
Clinical Trial NCT00001262)

Patient Population: Newborn infants diagnosed with classic Menkes disease, confirmed by

biochemical and/or molecular testing, and asymptomatic at the time of enrollment.[1]

Drug Formulation: Copper histidine (often referred to as CUTX-101 in recent studies) for

subcutaneous injection.

Dosage Regimen:

Initial Phase (up to 12 months of age): 250 mcg of elemental copper (as copper
histidine) administered subcutaneously twice daily.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b077661?utm_src=pdf-body
https://www.benchchem.com/product/b077661?utm_src=pdf-body
https://www.benchchem.com/product/b077661?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT00001262
https://www.benchchem.com/product/b077661?utm_src=pdf-body
https://www.benchchem.com/product/b077661?utm_src=pdf-body
https://www.benchchem.com/product/b077661?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Maintenance Phase (after 12 months): 250 mcg of elemental copper (as copper
histidine) administered subcutaneously once daily.

Monitoring:

Biochemical: Regular monitoring of serum copper and ceruloplasmin levels to ensure they

are within the normal range.

Neurodevelopmental: Standardized developmental assessments (e.g., Denver

Developmental Screening Test) at regular intervals to track progress in gross motor, fine

motor, language, and personal-social skills.[1]

Growth Parameters: Measurement of head circumference, weight, and length at each visit.

Safety: Monitoring for any adverse reactions at the injection site and systemic side effects.

Copper Chloride Administration Protocol (Synthesized
from Case Reports)

Patient Population: Infants diagnosed with Menkes disease, often symptomatic and in

situations where copper histidine is not available.

Drug Formulation: Commercially available cupric chloride solution, typically formulated for

intravenous use as a trace element supplement.

Dosage and Administration:

Dosage is often determined based on body weight and titrated based on biochemical

response. A common starting point is around 20-40 mcg/kg/day.

Administration can be intravenous or subcutaneous. The subcutaneous route may be

associated with local skin irritation due to the acidic pH of the solution.

Monitoring:

Biochemical: Frequent monitoring of serum copper and ceruloplasmin levels to guide dose

adjustments.
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Clinical: Assessment of clinical symptoms, particularly seizure frequency and severity.

Neurodevelopmental: Neurological and developmental assessments are performed,

though significant improvements are not consistently reported.

Safety: Monitoring for injection site reactions, and potential for copper toxicity, especially

with long-term use.

Visualizing the Science: Diagrams and Pathways
To further elucidate the concepts discussed, the following diagrams have been generated using

Graphviz.
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Caption: Pathophysiology of Menkes Disease.
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Caption: Clinical Workflow for Menkes Disease Management.
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Caption: Cellular Mechanism and Therapeutic Intervention.

Concluding Remarks
The available evidence strongly supports the use of copper histidine, administered as early as

possible, for the treatment of Menkes disease. Early intervention with copper histidine has

been shown to significantly improve survival and neurodevelopmental outcomes. Copper

chloride may serve as a viable alternative to normalize biochemical parameters and control

seizures when copper histidine is not accessible, but its impact on long-term neurological

development appears to be limited based on current case report data.

For researchers and drug development professionals, the clear unmet need is for more

effective therapies that can cross the blood-brain barrier and restore copper homeostasis within

the central nervous system, especially for patients who are diagnosed after the onset of

neurological symptoms. Further research into novel delivery mechanisms and combination

therapies is warranted to improve the prognosis for all individuals with Menes disease. The lack

of direct comparative studies between copper histidine and copper chloride also represents a
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gap in the literature that, if addressed, could provide more definitive guidance for clinical

practice in resource-limited settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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